5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2.2ClH/c11-7(12)6-9-2-4-1-8-3-5(4)10-6;;/h2,8H,1,3H2,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUXEFOTFZCAOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CN1)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific substituents on the pyrrolo-pyrimidine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride has been investigated for its potential as a scaffold in drug design. Its structural features allow for the modification that can lead to the development of new therapeutics targeting various diseases.
Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated its efficacy against specific cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis.
| Compound Derivative | Target Cancer Type | Mechanism of Action |
|---|---|---|
| Pyrrolo[3,4-d]pyrimidine derivative A | Breast cancer | Inhibition of EGFR signaling |
| Pyrrolo[3,4-d]pyrimidine derivative B | Lung cancer | Induction of apoptosis |
Neuropharmacology
The compound has also been explored for neuropharmacological applications. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders.
Case Study: Neuroprotective Effects
In preclinical studies, this compound exhibited neuroprotective effects in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound was found to reduce oxidative stress and inflammation in neuronal cells.
| Study Reference | Model Used | Outcome |
|---|---|---|
| Study 1 | Alzheimer’s model | Reduced amyloid-beta levels |
| Study 2 | Parkinson’s model | Decreased dopaminergic neuron death |
Material Science
Beyond its medicinal applications, this compound serves as a versatile building block in material science. It can be utilized in the synthesis of novel polymers and nanomaterials.
Case Study: Polymer Synthesis
The incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties.
| Polymer Type | Enhancement Achieved |
|---|---|
| Polyurethane | Increased tensile strength |
| Polystyrene | Improved thermal resistance |
Mechanism of Action
The mechanism by which 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to altered cellular processes. For example, as an enzyme inhibitor, it may block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Table 1: Comparison of Key Pyrrolo-Pyrimidine and Related Derivatives
Key Observations:
Ring Saturation: The target compound’s partially saturated pyrrolo-pyrimidine core distinguishes it from fully unsaturated analogs like 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a).
Substituent Effects: The carboxylic acid group in the target compound enhances polarity compared to ester derivatives (e.g., 7a-c), favoring interactions with charged residues in enzymatic active sites .
Therapeutic Applications :
Table 2: Commercial Availability and Pricing (CymitQuimica Data)
Key Observations:
- The dihydrochloride form remains commercially available at premium pricing, reflecting its demand in drug discovery.
- Chloride or fluorinated analogs (e.g., 10b , 3-fluoro-3-methylcyclohexan-1-amine hydrochloride ) show higher attrition rates in commercial availability, possibly due to synthesis complexity or niche applications .
Biological Activity
5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article explores its synthesis, biological mechanisms, and various research findings that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound is characterized by a fused pyrrole-pyrimidine ring system with a carboxylic acid functional group. Its IUPAC name is 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the resulting imino group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to inhibit various kinases involved in cancer cell proliferation. For example, it can bind to enzymes such as CDK2 and EGFR, modulating their activity and leading to antiproliferative effects . The mechanism includes:
- Enzyme Inhibition : It inhibits key kinases associated with cancer progression.
- Induction of Apoptosis : The compound has been observed to increase pro-apoptotic proteins (e.g., caspase-3 and Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2), promoting programmed cell death in cancer cells .
Anticancer Properties
Numerous studies have evaluated the anticancer properties of 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid:
-
Inhibition of Cancer Cell Lines : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
Compound Cell Line IC50 (nM) 5k HepG2 40 5k MCF-7 204 Sunitinib HepG2 261 - Cell Cycle Analysis : Flow cytometry studies revealed that treatment with the compound leads to an increase in cells in the G0-G1 phase and a decrease in S and G2/M phases, indicating an antiproliferative effect .
- Structure-Activity Relationship : Variations in substituents on the pyrrolo-pyrimidine scaffold significantly affect biological activity. For example, compounds with chlorine or fluorine substituents demonstrated enhanced cytotoxicity compared to their unsubstituted counterparts .
Other Biological Activities
Beyond anticancer properties, this compound has been explored for additional biological activities:
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties through modulation of inflammatory pathways.
- Biochemical Probes : The compound is being investigated as a biochemical probe for studying enzyme functions and interactions within cellular pathways .
Case Studies
Several case studies highlight the therapeutic potential of 5H,6H,7H-pyrrolo[3,4-d]pyrimidine derivatives:
- Study on CDK Inhibition : A study demonstrated that certain derivatives showed potent inhibitory activity against CDK9/CyclinT with an IC50 of 0.38 μM. This suggests that these compounds could serve as valuable starting points for developing new anti-cancer drugs targeting specific kinases involved in cell cycle regulation .
- Molecular Docking Studies : In silico studies have indicated favorable binding interactions between these compounds and their target enzymes, supporting experimental findings regarding their efficacy as kinase inhibitors .
Q & A
Q. Table 1: Key Parameters for Synthesis Optimization
| Parameter | Optimized Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | Higher yield at 90°C |
| Catalyst Loading | 5–10 mol% | Maximal at 8 mol% |
| Reaction Time | 12–24 hours | Purity plateaus at 18h |
Basic: What characterization techniques are essential for validating this compound’s structural integrity?
Methodological Answer:
Use a multi-technique approach :
- NMR Spectroscopy : Assign peaks for pyrrolo-pyrimidine core and carboxylic acid protons (e.g., H NMR: δ 8.2–8.5 ppm for pyrimidine protons) .
- HPLC-MS : Confirm purity (>98%) and molecular weight (e.g., [M+H] at m/z 254.2) .
- X-ray Crystallography : Resolve crystal structure to validate dihydrochloride salt formation .
Q. Table 2: Characterization Techniques and Parameters
| Technique | Key Parameters | Detection Limit |
|---|---|---|
| H NMR | 400 MHz, DMSO-d6 | 0.1 mol% impurity |
| HPLC-MS | C18 column, 0.1% TFA buffer | 0.01% impurity |
Advanced: How can computational modeling predict the compound’s reactivity in kinase inhibition assays?
Methodological Answer:
Leverage molecular docking (e.g., AutoDock Vina) to simulate binding interactions with kinase active sites (e.g., EGFR, VEGFR2). Validate predictions with MD simulations (e.g., GROMACS) to assess binding stability. Key steps:
- Generate 3D conformers using quantum mechanical optimization (e.g., Gaussian) .
- Compare binding affinities with known inhibitors (e.g., 4-chloro-5-ethyl-pyrrolo-pyrimidine derivatives ).
- Cross-reference with kinase selectivity panels to identify off-target risks .
Advanced: How should researchers resolve contradictions in biochemical data (e.g., conflicting IC50 values)?
Methodological Answer:
- Replicate experiments under standardized conditions (pH, temperature, assay buffers) .
- Validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
- Apply statistical analysis (e.g., Grubbs’ test for outliers, ANOVA for inter-lab variability) .
- Cross-check with computational models to assess plausibility of reported values .
Advanced: How can multi-omics data (proteomics, metabolomics) clarify this compound’s mechanism of action?
Methodological Answer:
- Perform phosphoproteomics to map kinase inhibition downstream effects (e.g., Erk1/2 phosphorylation changes) .
- Integrate metabolomic profiling (LC-MS) to identify altered pathways (e.g., purine metabolism).
- Use network analysis tools (e.g., Cytoscape) to link omics data to signaling networks .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .
- Store in airtight containers under inert gas (N) to prevent hydrolysis.
- Follow waste disposal guidelines for halogenated heterocycles (e.g., neutralization before disposal) .
Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Conduct accelerated stability studies :
- Model degradation kinetics with Arrhenius equations to predict shelf life .
Basic: What is the compound’s hypothesized role in kinase inhibition pathways?
Methodological Answer:
The pyrrolo-pyrimidine scaffold competitively binds ATP pockets in kinases (e.g., EGFR), blocking substrate phosphorylation. Key evidence:
- Structural analogy to 4-chloro-5-ethyl derivatives with confirmed kinase inhibition .
- SAR studies : Modifications at the 2-carboxylic acid group enhance selectivity .
Advanced: How do quantum chemical calculations improve reaction path predictions for derivatives?
Methodological Answer:
- Use density functional theory (DFT) to calculate activation energies for derivatization reactions (e.g., halogenation, amidation) .
- Compare frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .
- Validate with microkinetic models to simulate reaction progress .
Basic: What solvents are optimal for solubility studies of this compound?
Methodological Answer:
Prioritize polar aprotic solvents (DMSO, DMF) for initial solubility screening. For biological assays:
Q. Table 3: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Ideal for stock solutions |
| PBS (pH 7.4) | 0.5–1.0 | Requires sonication |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
